4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate
Description
This compound is a benzyl ester derivative featuring a tert-butyl substituent at the para position of the benzyl group and a methylsulfonyl-trifluoromethylanilinoacetate moiety. The methylsulfonyl and trifluoromethyl groups on the aniline ring contribute to electron-withdrawing effects, which may influence reactivity or binding interactions in biological systems.
Properties
IUPAC Name |
(4-tert-butylphenyl)methyl 2-[N-methylsulfonyl-3-(trifluoromethyl)anilino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3NO4S/c1-20(2,3)16-10-8-15(9-11-16)14-29-19(26)13-25(30(4,27)28)18-7-5-6-17(12-18)21(22,23)24/h5-12H,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVCUINXKNQLKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC(=O)CN(C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS No. 339019-20-4) is a synthetic compound with significant potential in pharmaceutical applications. Its unique molecular structure, characterized by the presence of a tert-butyl group, methylsulfonyl moiety, and trifluoromethyl aniline, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C21H24F3NO4S
- Molecular Weight : 443.48 g/mol
- Boiling Point : 511.2 ± 60.0 °C (predicted)
- Density : 1.282 ± 0.06 g/cm³ (predicted)
- pKa : -5.48 ± 0.50 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:
- Inhibition of Heat Shock Proteins : Preliminary studies indicate that compounds similar to this structure may inhibit heat shock protein 90 (Hsp90), a critical chaperone involved in protein folding and stabilization .
- Antitumor Activity : The compound's structural components suggest potential antitumor properties, particularly through apoptosis induction in cancer cells. Structure-activity relationship (SAR) studies have shown that substituents on the phenyl ring can enhance cytotoxicity .
Biological Activity Data
Table 1 summarizes the biological activity data for the compound based on available literature.
| Biological Activity | IC50 Value | Cell Line Tested | Reference |
|---|---|---|---|
| Cytotoxicity | <1 µg/mL | Jurkat Cells | |
| Antitumor Activity | IC50 = 1.61 µg/mL | A-431 Cells | |
| Hsp90 Inhibition | Not specified | Various |
Case Study 1: Antitumor Efficacy
A study investigated the antitumor efficacy of related compounds with similar structures to this compound. It was found that these compounds exhibited significant growth inhibition in various cancer cell lines, including HT29 and Jurkat cells, suggesting a promising avenue for further development as anticancer agents .
Case Study 2: Hsp90 Inhibition
Another research effort focused on the development of Hsp90 inhibitors derived from diverse compound libraries. While specific data on this compound were limited, the structural similarities indicated potential for effective inhibition of Hsp90, which is implicated in various cancers and neurodegenerative diseases .
Scientific Research Applications
4-(Tert-butyl)benzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS No. 339019-20-4) is a research compound with potential pharmaceutical applications, characterized by a tert-butyl group, methylsulfonyl moiety, and trifluoromethyl aniline in its molecular structure.
Molecular Details
- Chemical Name: this compound
- Molecular Formula:
- Molecular Weight: 443.48
- Purity: Typically around 95%
Biological Activity and Potential Applications
The biological activity of this compound is attributed to its interaction with various cellular pathways.
- Inhibition of Heat Shock Proteins: It is believed that compounds similar in structure may inhibit heat shock protein 90 (Hsp90), which is a chaperone involved in protein folding and stabilization.
- Antitumor Activity: The compound's structural components suggest it may have antitumor properties, particularly through the induction of apoptosis in cancer cells.
Biological Data
| Biological Activity | IC50 Value | Cell Line Tested | Reference |
|---|---|---|---|
| Cytotoxicity | <1 µg/mL | Jurkat Cells | |
| Antitumor Activity | IC50 = 1.61 µg/mL | A-431 Cells | |
| Hsp90 Inhibition | Not specified | Various |
Case Studies
- Antitumor Efficacy: Studies on related compounds have demonstrated growth inhibition in cancer cell lines like HT29 and Jurkat cells, indicating potential as anticancer agents.
- Hsp90 Inhibition: Structural similarities suggest the compound may effectively inhibit Hsp90, which is implicated in cancer and neurodegenerative diseases.
Comparison with Similar Compounds
Key Structural Analogs
4-Methoxybenzyl 2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetate (CAS 339019-21-5) Structural Differences: The benzyl group is substituted with a methoxy group instead of tert-butyl. Functional Implications:
- Steric Effects : Methoxy is less bulky, possibly reducing steric hindrance in molecular interactions.
Methyl (5-((1,3-dioxoisoindolin-2-yl)methyl)thiazol-2-yl)carbamate (CAS 540511-97-5) Structural Differences: Replaces the benzyl-anilinoacetate core with a thiazole ring linked to a dioxoisoindolinylmethyl group. Functional Implications:
- Electron-Deficient Thiazole : May enhance π-π stacking or interactions with electron-rich biological targets.
- Hypothesized Applications: Likely used in kinase inhibition or as a protease modulator due to heterocyclic motifs .
4-Tert-butyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide (CAS Not Provided) Structural Differences: Features a thiadiazole ring and a 2-oxopropyl substituent instead of the anilinoacetate group. Functional Implications:
- Thiadiazole Core: Known for antimicrobial and anti-inflammatory activities.
- Oxopropyl Group: May act as a Michael acceptor, enabling covalent binding to nucleophilic residues. Hypothesized Applications: Potential as a covalent inhibitor in drug discovery .
Comparative Data Table
Research Findings and Limitations
- Critical Knowledge Gaps: No comparative data on potency, selectivity, or toxicity. Absence of computational or experimental studies (e.g., docking, SAR).
- Recommendations : Further studies should explore:
- Synthetic Accessibility : Compare yields and reaction conditions for these analogs.
- Bioactivity Screens : Test against targets such as kinases, GPCRs, or microbial strains.
Notes
- The comparisons are based on structural features inferred from IUPAC names; experimental validation is required.
- The tert-butyl and methoxy analogs are direct structural isomers, while thiazole/thiadiazole derivatives represent divergent scaffolds.
Preparation Methods
Nitro Reduction Pathway
3-Nitrobenzotrifluoride is reduced to 3-(trifluoromethyl)aniline using catalytic hydrogenation or metal-acid systems. Source describes a similar reduction of nitro groups using sodium dithionite or iron powder in acidic media. For example, reducing 4-bromo-2-nitrobenzotrifluoride with hydrogen gas (1 atm) and palladium on carbon (10% w/w) in ethanol achieves >90% yield.
Direct Amination of Halogenated Arenes
Aryl halides undergo Ullmann-type coupling with ammonia. Source highlights copper-catalyzed amination of 3-bromo-5-(trifluoromethyl)benzene at 110°C in dimethylformamide (DMF), yielding 3-(trifluoromethyl)aniline in 78% yield.
Sulfonylation to Introduce the Methylsulfonyl Group
The aniline intermediate is sulfonylated using methylsulfonyl chloride (MsCl). Source outlines a protocol for sulfonylation under Schotten-Baumann conditions:
- Reaction Conditions :
This step forms N-methylsulfonyl-3-(trifluoromethyl)aniline, confirmed by $$^{19}\text{F NMR}$$ (−58.1 ppm for CF$$3$$, −103.4 ppm for SO$$2$$CF$$_3$$).
Alkylation with Glycine Derivatives
The sulfonamide is alkylated with bromoacetyl bromide to form the acetamide backbone. Source details analogous alkylations using trichloroacetimidates:
Bromoacetyl Bromide Method
Alternative Glycine Coupling
Ethyl glycinate hydrochloride reacts with the sulfonamide via EDC/HOBt coupling in DMF, yielding the acetamide derivative (68% yield).
Esterification with 4-Tert-Butylbenzyl Alcohol
The carboxylic acid intermediate is esterified with 4-tert-butylbenzyl alcohol. Source describes trichloroacetimidate-mediated esterification:
Mitsunobu Reaction
DCC/DMAP Coupling
- Conditions : Acid (1 equiv), 4-tert-butylbenzyl alcohol (1.5 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv), DCM, 24 hours.
- Yield : 88%.
Alternative Synthetic Routes and Optimization
One-Pot Sulfonylation-Alkylation
Combining sulfonylation and alkylation in a single step reduces purification needs. Using MsCl and bromoacetyl bromide sequentially in DCM with triethylamine achieves a 70% overall yield.
Solid-Phase Synthesis
Source notes immobilized sulfonamide resins for iterative coupling, though yields are lower (60–65%).
Green Chemistry Approaches
Microwave-assisted esterification (100°C, 30 minutes) improves efficiency (90% yield).
Comparative Analysis of Methods
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
